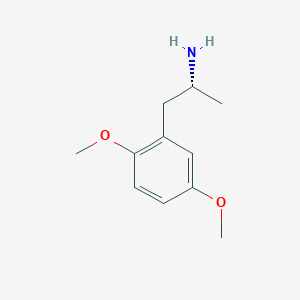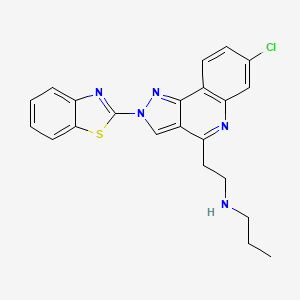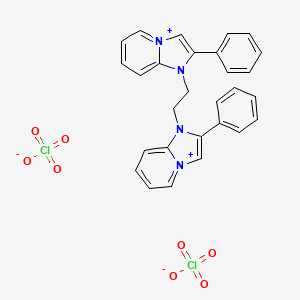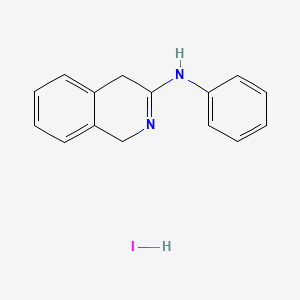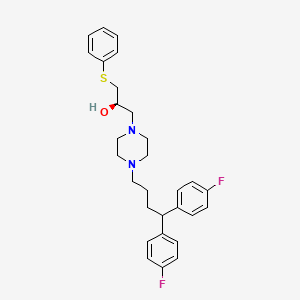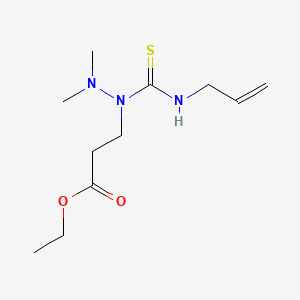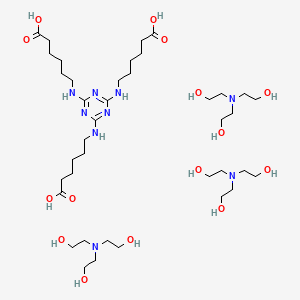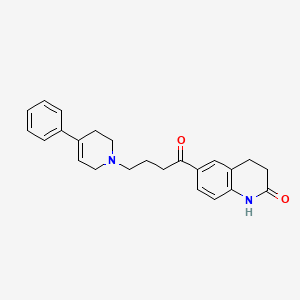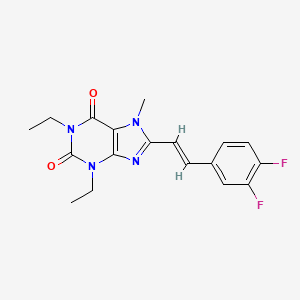
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(333)undecane hydrochloride is a complex organic compound that features a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino and thio groups: This step involves the functionalization of the bicyclic core with amino and thio groups using reagents such as amines and thiols.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride can undergo various types of chemical reactions:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the bicyclic core or the functional groups.
Substitution: The amino and thio groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced bicyclic derivatives.
Substitution: Substituted amino and thio derivatives.
科学的研究の応用
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific properties.
Catalysis: The compound’s functional groups may make it a useful catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of 1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Catalysis: The compound may facilitate chemical reactions by providing a suitable environment for the reactants.
類似化合物との比較
Similar Compounds
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane hydrochloride: Similar structure but with silicon instead of germanium.
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane hydrochloride: Similar structure but with tin instead of germanium.
Uniqueness
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride is unique due to the presence of germanium in its bicyclic structure, which can impart different chemical and physical properties compared to its silicon and tin analogs.
特性
CAS番号 |
124187-00-4 |
|---|---|
分子式 |
C9H21ClGeN2O3S |
分子量 |
345.42 g/mol |
IUPAC名 |
2-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H20GeN2O3S.ClH/c1-9(8-11)16-10-13-5-2-12(3-6-14-10)4-7-15-10;/h9H,2-8,11H2,1H3;1H |
InChIキー |
PNDFBPYKQGAGJB-UHFFFAOYSA-N |
正規SMILES |
CC(CN)S[Ge]12OCCN(CCO1)CCO2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
